4-Chloro-2-phenyl-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine

EGFR kinase inhibition structure-activity relationship (SAR) thieno[2,3-d]pyrimidine regioisomer comparison

4-Chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine (CAS 885524-09-4, C₁₆H₉ClN₂S₂, MW 328.84 g/mol) belongs to the thieno[2,3-d]pyrimidine class—a fused heterocyclic scaffold extensively explored as a kinase-inhibitor pharmacophore. The compound bears three distinct substituents: a chlorine at C‑4 (a reactive handle for nucleophilic displacement), a phenyl group at C‑2 (contributing to lipophilicity and π‑stacking interactions), and a thiophen‑2‑yl ring at C‑5 (introducing a second sulfur‑containing π‑excessive heterocycle).

Molecular Formula C16H9ClN2S2
Molecular Weight 328.8 g/mol
Cat. No. B13221670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-phenyl-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine
Molecular FormulaC16H9ClN2S2
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C(=CS3)C4=CC=CS4)C(=N2)Cl
InChIInChI=1S/C16H9ClN2S2/c17-14-13-11(12-7-4-8-20-12)9-21-16(13)19-15(18-14)10-5-2-1-3-6-10/h1-9H
InChIKeyMVAGBPKYNISOSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-phenyl-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine – Procurement-Relevant Identity and Scaffold Context


4-Chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine (CAS 885524-09-4, C₁₆H₉ClN₂S₂, MW 328.84 g/mol) belongs to the thieno[2,3-d]pyrimidine class—a fused heterocyclic scaffold extensively explored as a kinase-inhibitor pharmacophore. [1] The compound bears three distinct substituents: a chlorine at C‑4 (a reactive handle for nucleophilic displacement), a phenyl group at C‑2 (contributing to lipophilicity and π‑stacking interactions), and a thiophen‑2‑yl ring at C‑5 (introducing a second sulfur‑containing π‑excessive heterocycle). [2] This specific substitution pattern differentiates it from simpler analogs that lack the C‑5 thiophene ring or the C‑2 phenyl moiety, and the compound is currently supplied as a heterocyclic building block at ≥95% purity by several commercial vendors.

Why a Generic Thieno[2,3-d]pyrimidine Cannot Replace 4-Chloro-2-phenyl-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine in Procurement


Seemingly minor changes in the thieno[2,3-d]pyrimidine substitution pattern can produce dramatic shifts in biological activity, selectivity, and physicochemical properties. [1] For instance, moving the phenyl group from the C‑2 to the C‑5 position while relocating the thiophene ring to C‑2 yields the regioisomer 4-chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine (CAS 852934-01-1); this isomer has been reported to inhibit breast cancer cell growth with IC₅₀ values in the low nanomolar range (9.1–28.0 nM), though the specific kinase targets differ from those of the C‑2 phenyl series. The C‑4 chlorine is critical because it allows subsequent derivatization to 4‑amino or 4‑alkoxy analogs that often show substantially improved potency; its removal (the des‑chloro analog) has been associated with >10‑fold loss in EGFR inhibitory activity in closely related 6‑phenylthieno[2,3-d]pyrimidine series. [2] At the C‑5 position, replacing the thiophen‑2‑yl group with a hydrogen or aryl substituent changes both the electronic character and the steric profile, directly affecting target binding and selectivity. [1] Thus, substituting the target compound with a generic “thieno[2,3-d]pyrimidine” building block without matching the full substitution pattern risks obtaining a molecule with entirely different biological or reactivity profiles.

Quantitative Differentiation Evidence for 4-Chloro-2-phenyl-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine Relative to Closest Analogs


Substitution Pattern Dictates Kinase Target Profile: 4-Chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine as a Selective EGFR Inhibitor Scaffold vs. the C‑5 Phenyl Regioisomer

The target compound (C‑2 phenyl, C‑5 thiophen‑2‑yl) and its regioisomer 4-chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine (C‑5 phenyl, C‑2 thiophen‑2‑yl) share the same molecular formula (C₁₆H₉ClN₂S₂) but exhibit distinct target selectivity profiles. The target compound scaffold has been associated with EGFR kinase inhibition, with close analogs in the 6‑phenylthieno[2,3-d]pyrimidine series achieving IC₅₀ values of 91.7 nM (EGFR) and 1.2 µM (HER2) in enzymatic assays, while blocking proliferation of EGFR‑mutant NCI‑H1975 cells with an IC₅₀ of 4.2 µM. [1] In contrast, the regioisomer has been reported to inhibit MCF‑7 breast cancer cell growth with IC₅₀ values between 9.1 and 28.0 nM, suggesting engagement of different kinase targets or mechanisms. This divergence in biological activity from a simple positional swap of the phenyl and thiophene rings demonstrates that the target compound's specific substitution geometry is not interchangeable with its regioisomer for EGFR‑focused programs.

EGFR kinase inhibition structure-activity relationship (SAR) thieno[2,3-d]pyrimidine regioisomer comparison

Critical Role of the C‑4 Chlorine in Potency: >10‑Fold Loss Upon Des‑Chloro Modification in the 6‑Phenylthieno[2,3-d]pyrimidine Series

The C‑4 chlorine atom in thieno[2,3-d]pyrimidines serves not merely as a synthetic handle but as a direct pharmacophoric element. In the structurally analogous 6‑phenylthieno[2,3-d]pyrimidine series, the presence of the C‑4 chlorine (or its 4‑amino replacement) is essential for high EGFR/HER2 affinity: the lead compound 27b (bearing a 4‑substituted aniline) achieved EGFR IC₅₀ = 91.7 nM and HER2 IC₅₀ = 1.2 µM. [1] When the C‑4 position lacks a suitable substituent, EGFR inhibitory activity drops by more than one order of magnitude across multiple analogs. [2] The 4-chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine scaffold retains this critical chlorine, enabling both direct biological activity and facile derivatization to 4‑amino or 4‑alkoxy analogs for potency optimization.

kinase inhibitor pharmacophore C‑4 chlorine necessity structure-activity relationship

Physicochemical Differentiation: Higher Calculated Lipophilicity (clogP = 5.74) of 4-Chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine vs. Des‑Thiophene and Des‑Phenyl Analogs

The computed partition coefficient (LogP) for 4-chloro-2-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is 5.74, and its topological polar surface area (TPSA) is 82.26 Ų. [1] These values place the compound in a physicochemical space distinct from simpler analogs: 4-chloro-2-phenylthieno[2,3-d]pyrimidine (CAS 56843-80-2, C₁₂H₇ClN₂S, MW 246.72, fewer aromatic rings, lacking the C‑5 thiophene) has a lower calculated LogP of approximately 3.8–4.2 based on fragment-based estimates, and 4-chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine (CAS 189681-04-7, C₁₀H₅ClN₂S₂, MW 252.74, lacking the C‑2 phenyl) has a LogP of approximately 3.5–4.0. The higher lipophilicity of the target compound (clogP = 5.74 vs. ~3.5–4.2) translates to increased membrane permeability potential but also demands careful attention to solubility optimization in lead development. [2]

lipophilicity physicochemical properties drug-likeness medicinal chemistry optimization

Synthetic Versatility Advantage: The C‑4 Chlorine Enables Direct Diversification to Kinase-Focused Compound Libraries Not Readily Accessible from Des‑Chloro or C‑4 Pre‑Substituted Analogs

The chlorine atom at the C‑4 position of the thieno[2,3-d]pyrimidine ring is activated for nucleophilic aromatic substitution (SNAr) by the electron‑withdrawing pyrimidine nitrogen atoms, enabling straightforward conversion to 4‑amino, 4‑alkoxy, or 4‑thioether derivatives under mild conditions. [1] This contrasts with analogs that either lack a leaving group at C‑4 (requiring harsher C–H functionalization) or already carry a non‑displaceable substituent (limiting further diversification). In the EGFR/HER2 inhibitor series, the C‑4 aniline‑substituted analog 27b was obtained from the C‑4 chloro precursor and achieved EGFR IC₅₀ = 91.7 nM, demonstrating that the chlorine serves as a critical entry point to potent kinase inhibitors. [2] The target compound, bearing the C‑4 chlorine alongside the C‑2 phenyl and C‑5 thiophen‑2‑yl groups, thus represents a strategically positioned intermediate for generating focused kinase inhibitor libraries through a single-step SNAr diversification.

nucleophilic aromatic substitution library synthesis medicinal chemistry lead optimization

Optimal Research and Procurement Application Scenarios for 4-Chloro-2-phenyl-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine


EGFR‑Kinase Inhibitor Lead Generation Requiring Scaffold with Established SAR

For medicinal chemistry programs targeting EGFR or dual EGFR/HER2 inhibition, the target compound provides a scaffold with established SAR from the closely related 6‑phenylthieno[2,3-d]pyrimidine series. The C‑2 phenyl group occupies a lipophilic pocket, the C‑4 chlorine allows SNAr diversification, and the C‑5 thiophene enhances π‑stacking and modulates selectivity. [1] The demonstrated conversion of analogous C‑4 chloro precursors to dual EGFR/HER2 inhibitors with IC₅₀ values of 91.7 nM (EGFR) and 1.2 µM (HER2) supports the viability of this scaffold for hit‑to‑lead optimization. [2]

Focused Kinase Inhibitor Library Synthesis via Single‑Step C‑4 Diversification

The activated C‑4 chlorine enables efficient parallel synthesis of 4‑amino, 4‑alkoxy, or 4‑thioether analog libraries through nucleophilic aromatic substitution. This reduces the synthetic burden compared to des‑chloro scaffolds that require de novo C‑4 functionalization, allowing rapid exploration of the C‑4 vector for kinase selectivity optimization. [3] The C‑2 phenyl and C‑5 thiophen‑2‑yl groups remain constant, providing a consistent core for SAR studies across diverse C‑4 substituents.

Physicochemical Property Optimization with Higher Lipophilicity Starting Point

With a calculated LogP of 5.74, the target compound occupies a higher lipophilicity range than its des‑thiophene or des‑phenyl analogs (estimated clogP ~3.5–4.2). [4] This makes it particularly suitable for CNS‑targeted programs or projects requiring enhanced membrane permeability, where the higher LogP can be strategically modulated downward through C‑4 substitution with polar groups (e.g., morpholine, piperazine) during lead optimization.

Regioisomer‑Sensitive Procurement for EGFR vs. Alternative Kinase Target Programs

The C‑2 phenyl / C‑5 thiophen‑2‑yl arrangement of the target compound is associated with EGFR‑family kinase inhibition, while the reverse regioisomer (C‑5 phenyl / C‑2 thiophen‑2‑yl) shows potent activity against MCF‑7 breast cancer cells (IC₅₀ 9.1–28.0 nM) via distinct kinase targets. This distinction is critical for procurement: selecting the correct regioisomer is essential to align with the intended kinase target profile and avoid misdirected biological screening efforts.

Quote Request

Request a Quote for 4-Chloro-2-phenyl-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.